Ethyl 2-(tert-butylamino)acetate

Vue d'ensemble

Description

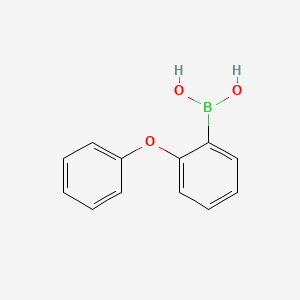

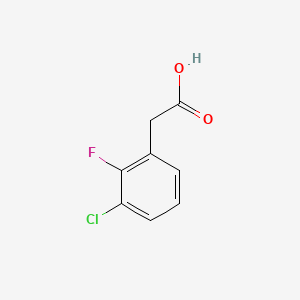

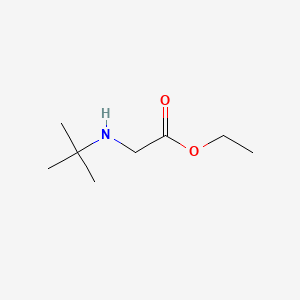

Ethyl 2-(tert-butylamino)acetate is a chemical compound with the molecular formula C8H17NO2 . It is also known by other names such as N-tert-Butyl-glycine ethyl ester and Glycine, N-(1,1-dimethylethyl)-, ethyl ester .

Molecular Structure Analysis

The molecular structure of Ethyl 2-(tert-butylamino)acetate consists of an ethyl acetate group attached to a tert-butylamino group . The molecular weight of the compound is 159.23 .Physical And Chemical Properties Analysis

Ethyl 2-(tert-butylamino)acetate should be stored at a temperature of 2-8°C . The compound has a molecular weight of 159.23 .Applications De Recherche Scientifique

Application in Water Treatment

- Summary of Application : The compound poly(methacrylic acid 2-(tert-butylamino)ethyl ester) has been used to coat mesoporous silica nanoparticles, which were then used to remove ionic dyes from polluted water .

- Methods of Application : The nanoparticles were synthesized by growing PTBAEMA via surface-initiated atom-transfer radical polymerization, then reacted with succinic anhydride .

- Results : The nanoparticles showed significant adsorption capacity (263.4 and 212.9 mg g 1 for methylene blue and tetraethylrhodamine, respectively) and fast adsorption rate (within 15 min) .

Use as an Additive in Gasoline

- Summary of Application : Ethyl tert-butyl ether (ETBE), a related compound, is added to certain gasoline formulations to increase the octane number, thereby improving the efficiency of combustion and reducing emissions from vehicles .

- Methods of Application : ETBE is mixed with gasoline in specific proportions .

- Results : The addition of ETBE to gasoline improves the efficiency of combustion and reduces emissions .

Use in Early Discovery Research

- Summary of Application : The compound 2-(tert-butylamino)ethyl acetate hydrobromide is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

- Methods of Application : The specific methods of application would depend on the individual research project .

- Results : As this compound is used in a variety of research contexts, the results would vary based on the specific experiment .

Use as a Solvent in Industrial Applications

- Summary of Application : Tert-Butyl acetate, a related compound, is used as a solvent in the production of lacquers, enamels, inks, adhesives, thinners, and industrial cleaners .

- Methods of Application : Tert-Butyl acetate is mixed with other substances in specific proportions to create the desired product .

- Results : The use of Tert-Butyl acetate in these applications results in effective products for a variety of industrial uses .

Use in Early Discovery Research

- Summary of Application : The compound 2-(tert-butylamino)ethyl methacrylate is provided by the National Institute of Standards and Technology (NIST) to early discovery researchers as part of a collection of rare and unique chemicals .

- Methods of Application : The specific methods of application would depend on the individual research project .

- Results : As this compound is used in a variety of research contexts, the results would vary based on the specific experiment .

Use as a Solvent in Industrial Applications

- Summary of Application : Tert-Butyl acetate, a related compound, is used as a solvent in the production of lacquers, enamels, inks, adhesives, thinners and industrial cleaners . It has recently gained EPA volatile organic compound (VOC) exempt status .

- Methods of Application : Tert-Butyl acetate is mixed with other substances in specific proportions to create the desired product .

- Results : The use of Tert-Butyl acetate in these applications results in effective products for a variety of industrial uses .

Safety And Hazards

Ethyl 2-(tert-butylamino)acetate is classified as a hazardous substance. It has a hazard code of Xi, indicating that it is an irritant . The compound has a risk statement of 36, indicating that it may cause eye irritation . The safety statement for the compound is 26, indicating that in case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

Propriétés

IUPAC Name |

ethyl 2-(tert-butylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-5-11-7(10)6-9-8(2,3)4/h9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASVKBSWWRBCOBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380524 | |

| Record name | Ethyl 2-(tert-butylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(tert-butylamino)acetate | |

CAS RN |

37885-76-0 | |

| Record name | Ethyl 2-(tert-butylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.